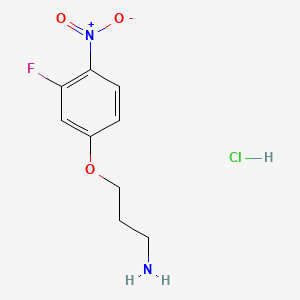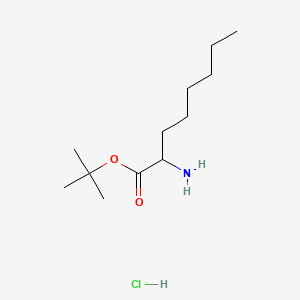![molecular formula C13H19N3O2S B6607258 tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate CAS No. 2839158-13-1](/img/structure/B6607258.png)
tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate is a chemical compound with the molecular formula C13H19N3O2S and a molecular weight of 281.38 g/mol. This compound is known for its role as a selective mGlu7 receptor antagonist, commonly referred to as ADX71743
Métodos De Preparación
The synthesis of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropylamine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-ylsulfanyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating mGlu7 receptors, which are involved in various neurological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate involves its interaction with mGlu7 receptors. By binding to these receptors, the compound modulates their activity, which can influence various signaling pathways in the nervous system. This modulation can lead to changes in neurotransmitter release and neuronal excitability, making it a potential candidate for therapeutic applications in neurological disorders.
Comparación Con Compuestos Similares
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate can be compared with other mGlu7 receptor antagonists, such as:
ADX71743: Another selective mGlu7 receptor antagonist with similar chemical properties and applications.
MMPIP: A compound that also targets mGlu7 receptors but has a different chemical structure and mechanism of action.
AMN082: A selective mGlu7 receptor agonist that contrasts with the antagonistic properties of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate.
The uniqueness of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate lies in its specific chemical structure, which imparts distinct properties and makes it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl N-[1-(pyrimidin-2-ylsulfanylmethyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-12(2,3)18-11(17)16-13(5-6-13)9-19-10-14-7-4-8-15-10/h4,7-8H,5-6,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWMEZNZHYROOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
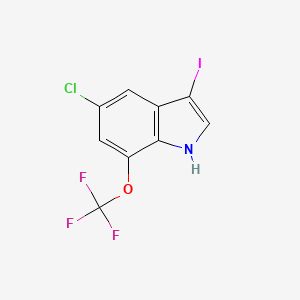
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamidehydrochloride](/img/structure/B6607186.png)
![rac-1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylicacidhydrochloride,trans](/img/structure/B6607202.png)
![2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride](/img/structure/B6607207.png)
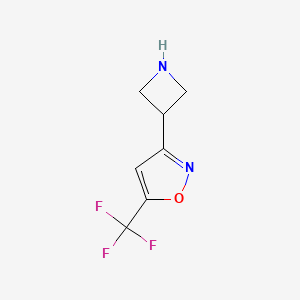
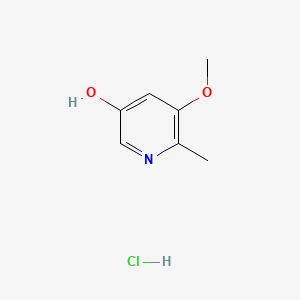
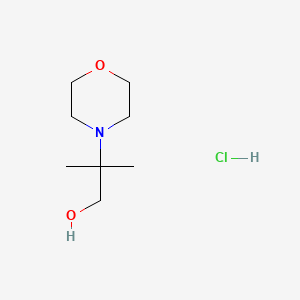
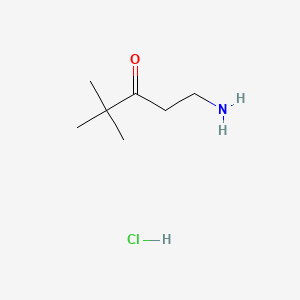

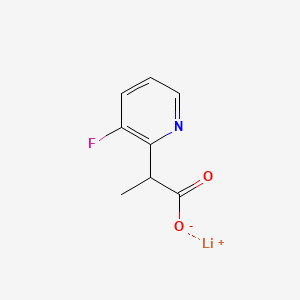
![3-{[(2-aminoethyl)sulfanyl]methyl}benzoicacidhydrochloride](/img/structure/B6607256.png)
![tert-butylN-[1-(sulfamoylmethyl)cyclopropyl]carbamate](/img/structure/B6607271.png)
